molecular formula C10H12Cl3NO B2733519 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride CAS No. 2445794-26-1

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride

Cat. No.: B2733519
CAS No.: 2445794-26-1
M. Wt: 268.56
InChI Key: NFJDCTQJHMYFBN-UHFFFAOYSA-N
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Description

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a bicyclic organic compound featuring a benzoxepin core (a seven-membered oxygen-containing ring fused to a benzene ring) with chlorine substituents at positions 8 and 7.

Properties

IUPAC Name

8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12;/h3-4,8H,1-2,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJDCTQJHMYFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by cyclization to form the benzoxepin ring. The final step involves the introduction of the amine group and the formation of the hydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxepin derivatives.

Scientific Research Applications

Pharmacological Research

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit activity against various targets in the central nervous system (CNS), including:

  • Antidepressant Effects : Studies suggest that benzoxepin derivatives may modulate neurotransmitter systems, potentially leading to antidepressant effects .
  • Anti-anxiety Properties : The compound's ability to interact with GABA receptors has been explored for its anxiolytic potential .

Neuroscience Research

The compound is being studied for its neuroprotective effects. Preclinical studies have shown that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This positions it as a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.

Synthetic Chemistry

In synthetic chemistry, 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to modify its structure to create novel compounds with desirable properties .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzoxepin derivatives for their antidepressant activity. The results indicated that modifications to the benzoxepin core could enhance serotonin reuptake inhibition, suggesting that 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride might have similar effects .

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2023) demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The study utilized in vitro models to show that treatment with the compound significantly reduced markers of cell death and inflammation .

Mechanism of Action

The mechanism of action of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Notes References
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride C₁₀H₁₂Cl₃NO¹ 282.58 8,9-Cl, 5-amine HCl Enzyme inhibitor (general application)
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride C₁₀H₁₃FClNO 217.67 7-F, 5-amine HCl No reported activity data
9-Chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine C₁₃H₁₅ClN₂O 237.7 9-Cl, N-cyclopropyl Discontinued; limited commercial availability
8-Chloro-N-methyl-N-propynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride C₁₄H₁₇Cl₂NO 298.66 8-Cl, N-methyl-N-propynyl, HCl Structural complexity; untested activity
8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine C₁₀H₁₀Cl₂N 228.11 8,9-Cl (benzazepine core) Norepinephrine N-methyltransferase inhibitor
Key Observations:

Halogen Substituents :

  • The dichloro substitution (8,9-Cl) in the target compound and the benzazepine analog is associated with enzyme inhibition, suggesting chlorine’s role in enhancing binding affinity or metabolic stability.
  • Fluorine substitution (7-F, ) may alter electronic properties but lacks reported activity data, highlighting the specificity of chlorine in pharmacological contexts.

Core Scaffold Differences: Benzoxepin vs. Benzazepine: The benzoxepin core contains an oxygen atom, while benzazepines feature a nitrogen atom. The benzazepine analog’s confirmed activity as a norepinephrine N-methyltransferase inhibitor suggests that the target compound’s dichloro-benzoxepin scaffold may target distinct enzymes or pathways.

Functional Group Modifications :

  • Addition of bulky groups (e.g., N-cyclopropyl in ) reduces commercial viability, possibly due to synthetic challenges or unfavorable pharmacokinetics.
  • The hydrochloride salt in the target compound and others (e.g., ) improves aqueous solubility, a critical factor for in vivo applications.

Biological Activity

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride is a synthetic compound belonging to the benzazepine class. It has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in neurotransmission and cardiovascular functions. This article reviews its biological activity based on available literature and research findings.

  • Chemical Formula : C10H11Cl2N
  • Molecular Weight : 232.11 g/mol
  • CAS Number : 1152598-46-3

Research indicates that 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin compounds may act as inhibitors of norepinephrine N-methyltransferase (PNMT), which is crucial in the biosynthesis of catecholamines. This inhibition can potentially lead to altered neurotransmitter levels in the central nervous system (CNS) and peripheral tissues .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • CNS Activity :
    • Studies have demonstrated that related compounds exhibit significant effects on the CNS in animal models. For instance, pharmacological evaluations showed that certain derivatives can influence locomotor activity and induce sedation in mice .
  • Cardiovascular Effects :
    • The compound's ability to inhibit PNMT suggests potential cardiovascular implications, particularly concerning blood pressure regulation and heart rate modulation due to altered catecholamine levels .
  • Antioxidant Properties :
    • Some studies indicate that benzoxepin derivatives possess antioxidant properties that could mitigate oxidative stress-related damage in cellular systems .

Case Studies

Several studies have explored the effects of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives:

  • Study 1 : A comparative study evaluated the effects of this compound on blood pressure in hypertensive rats. The results indicated a significant reduction in systolic blood pressure compared to controls, suggesting its potential use in managing hypertension .
  • Study 2 : Another investigation assessed the impact on locomotor activity in mice. The administration of the compound resulted in decreased activity levels, indicative of sedative effects consistent with CNS depressants .

Data Tables

Study Effect Observed Model Used Reference
Study 1Decreased systolic blood pressureHypertensive rats
Study 2Reduced locomotor activityMice

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, and how can intermediate purity be validated?

  • Methodology :

  • Ring Formation : Start with benzoxepin scaffold synthesis via cyclization of substituted phenols with epoxide precursors under acidic conditions. Chlorination at positions 8 and 9 can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C .
  • Amine Functionalization : Introduce the amine group via reductive amination (e.g., NaBH₃CN or catalytic hydrogenation) followed by hydrochloride salt formation using HCl gas in anhydrous ethanol .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm purity >95%. LC-MS (ESI+) can verify molecular weight (expected [M+H]⁺ ~287.1) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm the benzoxepin backbone (e.g., δ 3.2–4.1 ppm for tetrahydro ring protons) and amine hydrochloride protons (broad singlet ~δ 8.5 ppm) .
  • FT-IR : Detect N–H stretching (~3200–2800 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages to validate stoichiometry .

Q. How can researchers determine the solubility profile of this hydrochloride salt in various solvents?

  • Methodology :

  • Equilibrium Solubility : Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol. Filter and quantify via UV-Vis at λmax ~260 nm (extinction coefficient derived from standard curves) .
  • pH-Dependent Solubility : Use potentiometric titration (e.g., Sirius T3) to assess solubility across pH 1–12, noting precipitation at physiological pH due to amine protonation .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical and electronic properties of this compound for target interaction studies?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond angles, dipole moments, and electrostatic potential maps for docking studies .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with CNS targets (e.g., serotonin receptors), prioritizing poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

Q. What experimental strategies mitigate stability issues (e.g., hydrolysis, oxidation) during long-term storage?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor degradation via HPLC; observe hydrolytic cleavage of the benzoxepin ring under acidic conditions .
  • Storage Recommendations : Store in amber vials under argon at -20°C, with desiccants (silica gel) to prevent hydrochloride deliquescence .

Q. How can researchers resolve contradictions in reported pharmacological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for receptor assays), buffer composition, and incubation times. Control for batch-to-batch compound variability via LC-MS .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers caused by solvent effects (e.g., DMSO >1% cytotoxicity) .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

  • Methodology :

  • Salt Form Screening : Compare hydrochloride with mesylate or citrate salts for improved aqueous solubility and logP (target ≤3.5) .
  • Prodrug Design : Acetylate the amine group to enhance permeability, followed by enzymatic hydrolysis in vivo .

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